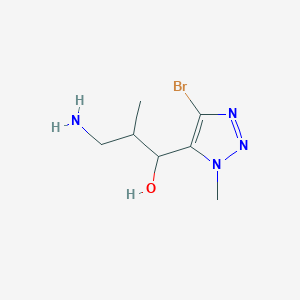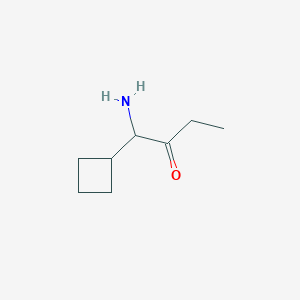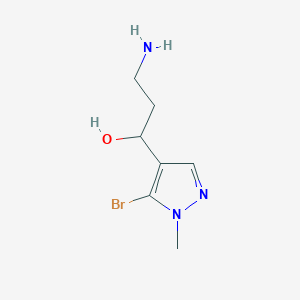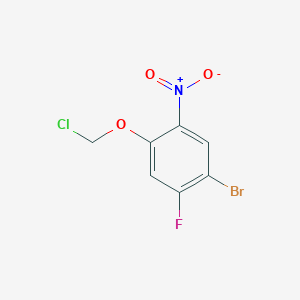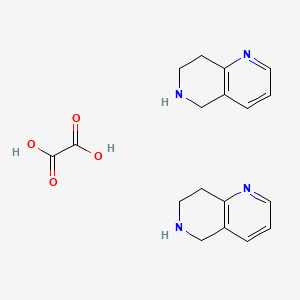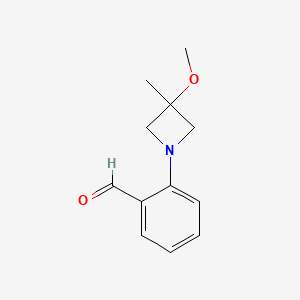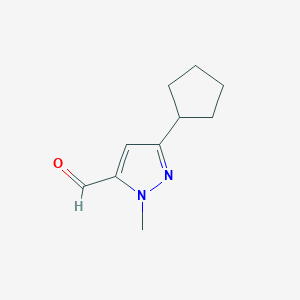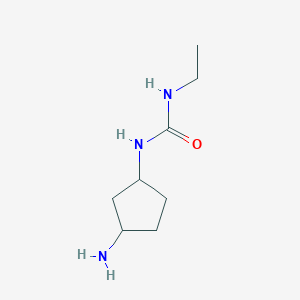
1-(3-Aminocyclopentyl)-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminocyclopentyl)-3-ethylurea is an organic compound characterized by a cyclopentane ring substituted with an amino group and an ethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclopentyl)-3-ethylurea can be synthesized through a multi-step process. One common method involves the reaction of 3-aminocyclopentanone with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Aminocyclopentyl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.
Major Products Formed:
- Oxidation products include nitro or hydroxylamine derivatives.
- Reduction products include secondary amines.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Aminocyclopentyl)-3-ethylurea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminocyclopentyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ethylurea moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
3-(Aminocyclopentyl)methylphosphinic acids: These compounds share a similar cyclopentane ring structure but differ in their functional groups, leading to distinct chemical and biological properties.
1-(3-Aminocyclopentyl)-3-methylurea: This compound is structurally similar but has a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Uniqueness: 1-(3-Aminocyclopentyl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and an ethylurea moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H17N3O |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-(3-aminocyclopentyl)-3-ethylurea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-4-3-6(9)5-7/h6-7H,2-5,9H2,1H3,(H2,10,11,12) |
Clave InChI |
GBWOPJKSQKMTRG-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


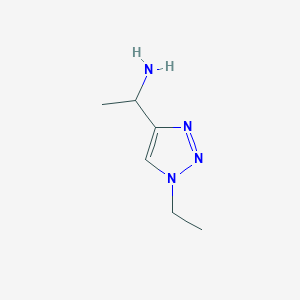
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol](/img/structure/B13161469.png)


